molecular formula C15H15F3N2O2S B2883713 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034313-99-8

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2883713
CAS RN: 2034313-99-8
M. Wt: 344.35
InChI Key: JVHAGWVWZDVLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized through a multi-step process. The purpose of

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess their antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and conformational flexibility, showing that a new flexible spacer is compatible with high inhibitory activities, suggesting potential applications in treating diseases characterized by acetylcholinesterase malfunction (Vidaluc et al., 1995).

Metabolism of Soluble Epoxide Hydrolase Inhibitors

The metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, was investigated. TPPU is used in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. The study identified four metabolites of TPPU, enhancing the understanding of its safety and effectiveness (Wan et al., 2019).

Neuropeptide Y5 Receptor Antagonists

Research on trisubstituted phenyl urea derivatives as neuropeptide Y5 (NPY5) receptor antagonists demonstrated the optimization of in vitro potency by modifying the stereochemistry and various molecular segments. Over 40 analogues were prepared, indicating significant potential in developing treatments for conditions mediated by the NPY5 receptor (Fotsch et al., 2001).

Hydrogel Formation and Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's physical properties being tunable by varying the anion identity. This study presents a method of adjusting the gels' rheology and morphology, potentially useful in various applications, from drug delivery to tissue engineering (Lloyd & Steed, 2011).

Synthesis of Active Metabolites

The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 was described. This research provides a framework for the development of effective kinase inhibitors, which are crucial in cancer therapy and other diseases characterized by abnormal kinase activity (Chen et al., 2010).

properties

IUPAC Name

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-2-1-3-12(8-11)20-14(22)19-6-4-13(21)10-5-7-23-9-10/h1-3,5,7-9,13,21H,4,6H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHAGWVWZDVLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCC(C2=CSC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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